Cas no 871269-05-5 (2-Ethoxy-5-(N,N-diisopropyl)aminopyridine)

2-Ethoxy-5-(N,N-diisopropyl)aminopyridine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinamine,6-ethoxy-N,N-bis(1-methylethyl)-
- 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine
- 6-ethoxy-N,N-di(propan-2-yl)pyridin-3-amine
- AKOS015838994
- DTXSID90428411
- WJB26905
- MFCD07783891
- FT-0654406
- 6-ETHOXY-N,N-DIISOPROPYLPYRIDIN-3-AMINE
- 871269-05-5
- A841978
- BS-22898
- 6-ethoxy-N,N-di(propan-2-yl)-3-pyridinamine
- CS-0213002
-
- MDL: MFCD07783891
- インチ: InChI=1S/C13H22N2O/c1-6-16-13-8-7-12(9-14-13)15(10(2)3)11(4)5/h7-11H,6H2,1-5H3
- InChIKey: RASGFJRDXYRXAJ-UHFFFAOYSA-N
- ほほえんだ: CCOC1=NC=C(C=C1)N(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 222.17300
- どういたいしつりょう: 222.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 25.4Ų
じっけんとくせい
- 密度みつど: 0.975
- ふってん: 314.2°C at 760 mmHg
- フラッシュポイント: 143.8°C
- 屈折率: 1.512
- PSA: 25.36000
- LogP: 3.10350
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E676370-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 100mg |
$661.00 | 2023-05-18 | ||
Alichem | A029185024-1g |
6-Ethoxy-N,N-diisopropylpyridin-3-amine |
871269-05-5 | 95% | 1g |
$1353.38 | 2023-08-31 | |
abcr | AB272237-250mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, 98%; . |
871269-05-5 | 98% | 250mg |
€756.00 | 2025-02-16 | |
A2B Chem LLC | AB62020-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 100mg |
$239.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283672-250mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 250mg |
¥5184.00 | 2024-04-27 | |
TRC | E676370-10mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 10mg |
$150.00 | 2023-05-18 | ||
TRC | E676370-50mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 50mg |
$465.00 | 2023-05-18 | ||
abcr | AB272237-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, 98%; . |
871269-05-5 | 98% | 100mg |
€399.00 | 2025-02-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283672-100mg |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine |
871269-05-5 | 98% | 100mg |
¥2592.00 | 2024-04-27 | |
Ambeed | A395594-250mg |
6-Ethoxy-N,N-diisopropylpyridin-3-amine |
871269-05-5 | 98% | 250mg |
$597.0 | 2024-04-16 |
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
2-Ethoxy-5-(N,N-diisopropyl)aminopyridineに関する追加情報
Introduction to 2-Ethoxy-5-(N,N-diisopropyl)aminopyridine (CAS No. 871269-05-5)
2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, with the chemical identifier CAS No. 871269-05-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This pyridine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The compound features an ethoxy group at the 2-position and a pair of N,N-diisopropyl substituents at the 5-position of the pyridine ring, which contribute to its distinct chemical behavior and reactivity.
The< strong>ethoxy group introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Simultaneously, the< strong>N,N-diisopropylamino group provides steric hindrance and electronic effects that can modulate the compound's binding affinity and selectivity. These features make< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine a versatile scaffold for designing novel bioactive molecules.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. Pyridine derivatives, in particular, have shown promise as pharmacophores due to their ability to interact with a wide range of biological receptors and enzymes. The< strong>CAS No. 871269-05-5 compound is no exception, with studies suggesting its potential utility in modulating signaling pathways relevant to neurological disorders, inflammation, and cancer.
One of the most compelling aspects of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is its structural flexibility, which allows for facile derivatization and optimization. Researchers have leveraged this property to design analogs with enhanced potency and reduced toxicity. For instance, recent studies have demonstrated that modifications at the< strong>2-Ethoxy and< strong>N,N-diisopropylamino positions can significantly alter the compound's pharmacokinetic profile, making it more suitable for clinical applications.
The< strong>Ethoxy-substituted pyridine ring has been found to enhance binding interactions with certain protein targets by providing a hydrogen bonding network that complements the active site architecture. This has led to the development of highly selective inhibitors for enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes. Furthermore, the< strong>N,N-diisopropylamino group can serve as a pharmacophoric element that improves oral bioavailability by reducing metabolic clearance.
The synthesis of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These techniques not only streamline the production process but also enable the introduction of complex functional groups without compromising efficiency.
In terms of biological activity, preliminary studies have indicated that< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine exhibits inhibitory effects on several key enzymes implicated in disease pathogenesis. For example, it has been shown to block the activity of cyclin-dependent kinases (CDKs), which are overactive in many cancers. Additionally, the compound has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cascades.
The< strong>CAS No. 871269-05-5 designation ensures that researchers have access to reliable information regarding the compound's identity and properties. This is particularly important in academic and industrial settings where accurate characterization is essential for reproducibility and compliance with regulatory standards. The availability of detailed chemical data allows for informed decision-making during drug discovery campaigns.
The pharmacological profile of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine is further enhanced by its ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system (CNS) disorders. Preclinical studies have shown that it can penetrate neural tissues without significant degradation, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The development of novel pharmaceuticals relies heavily on innovative chemical synthesis techniques that improve efficiency and sustainability. The production of< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine, for instance, benefits from green chemistry principles such as solvent recovery systems and catalytic processes that minimize waste generation. These advancements not only reduce costs but also align with global efforts to promote environmentally responsible manufacturing practices.
In conclusion,< strong>2-Ethoxy-5-(N,N-diisopropyl)aminopyridine (CAS No. 871269-05-5) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features, coupled with its favorable pharmacokinetic properties, make it an attractive scaffold for drug development. As research continues to uncover new biological targets and synthetic methodologies, compounds like this will play an increasingly important role in addressing unmet medical needs.
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